molecular formula C28H33NO5 B4298771 N-[2-(1-adamantyloxy)ethyl]-4-(2,5-dimethoxybenzoyl)benzamide

N-[2-(1-adamantyloxy)ethyl]-4-(2,5-dimethoxybenzoyl)benzamide

Cat. No. B4298771
M. Wt: 463.6 g/mol
InChI Key: GEAIARQFORTBPM-UHFFFAOYSA-N
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Description

N-[2-(1-adamantyloxy)ethyl]-4-(2,5-dimethoxybenzoyl)benzamide, also known as ADB-FUBINACA, is a synthetic cannabinoid that has gained popularity in the research community due to its potent effects on the endocannabinoid system. This compound has been widely studied for its potential applications in the treatment of various diseases and disorders.

Mechanism of Action

N-[2-(1-adamantyloxy)ethyl]-4-(2,5-dimethoxybenzoyl)benzamide acts as a potent agonist of the cannabinoid receptors CB1 and CB2. It binds to these receptors with high affinity and activates them, resulting in a range of physiological effects. It has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in various physiological processes.
Biochemical and Physiological Effects:
N-[2-(1-adamantyloxy)ethyl]-4-(2,5-dimethoxybenzoyl)benzamide has been shown to have a range of biochemical and physiological effects. It has been shown to decrease pain and inflammation, reduce anxiety and depression, and improve cognitive function. Additionally, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

N-[2-(1-adamantyloxy)ethyl]-4-(2,5-dimethoxybenzoyl)benzamide has several advantages for use in lab experiments. It is highly potent and has a long half-life, which allows for sustained effects. Additionally, it is easily synthesized and relatively inexpensive. However, it also has several limitations, including potential toxicity and the need for specialized equipment and facilities for handling and storage.

Future Directions

There are several potential future directions for research on N-[2-(1-adamantyloxy)ethyl]-4-(2,5-dimethoxybenzoyl)benzamide. These include investigating its potential use in the treatment of various diseases and disorders, such as cancer, epilepsy, and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration methods for this compound. Finally, research is needed to better understand the potential risks associated with its use, particularly in terms of toxicity and adverse effects on the endocannabinoid system.

Scientific Research Applications

N-[2-(1-adamantyloxy)ethyl]-4-(2,5-dimethoxybenzoyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. Additionally, it has been investigated for its potential use in the treatment of cancer, epilepsy, and other neurological disorders.

properties

IUPAC Name

N-[2-(1-adamantyloxy)ethyl]-4-(2,5-dimethoxybenzoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33NO5/c1-32-23-7-8-25(33-2)24(14-23)26(30)21-3-5-22(6-4-21)27(31)29-9-10-34-28-15-18-11-19(16-28)13-20(12-18)17-28/h3-8,14,18-20H,9-13,15-17H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEAIARQFORTBPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)C2=CC=C(C=C2)C(=O)NCCOC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(Adamantan-1-yloxy)ethyl]-4-(2,5-dimethoxybenzoyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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